molecular formula C13H16O5 B12521172 Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- CAS No. 820237-69-2

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)-

Cat. No.: B12521172
CAS No.: 820237-69-2
M. Wt: 252.26 g/mol
InChI Key: PPDPMLHCQSHGPH-UHFFFAOYSA-N
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Description

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is a chemical compound with a complex structure that includes a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- typically involves multiple steps, including the formation of the phenoxy ring and the subsequent attachment of the formyl, methyl, and propoxy groups. Common synthetic routes may involve:

    Formation of the Phenoxy Ring: This can be achieved through a series of aromatic substitution reactions.

    Attachment of Functional Groups: The formyl group can be introduced via formylation reactions, while the methyl and propoxy groups can be added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (6-formyl-2-methyl-3-ethoxyphenoxy)
  • Acetic acid, (6-formyl-2-methyl-3-butoxyphenoxy)
  • Acetic acid, (6-formyl-2-methyl-3-methoxyphenoxy)

Uniqueness

Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can lead to distinct properties and applications in various fields.

Properties

CAS No.

820237-69-2

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-(6-formyl-2-methyl-3-propoxyphenoxy)acetic acid

InChI

InChI=1S/C13H16O5/c1-3-6-17-11-5-4-10(7-14)13(9(11)2)18-8-12(15)16/h4-5,7H,3,6,8H2,1-2H3,(H,15,16)

InChI Key

PPDPMLHCQSHGPH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)O)C

Origin of Product

United States

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